1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane
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Overview
Description
1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane is a heterocyclic compound that features a triazonane ring substituted with pyridin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane typically involves the reaction of pyridine derivatives with triazonane precursors. One common method involves the condensation of pyridine-2-carboxaldehyde with 4,7-dimethyl-1,4,7-triazonane in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-2-yl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazonane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-yl groups can coordinate with metal ions, forming stable complexes that can inhibit or activate specific biological pathways. Additionally, the triazonane ring can interact with nucleic acids, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4,7-Triazonane: A parent compound with a similar triazonane ring but without the pyridin-2-yl substitutions.
Pyridine-2-carboxaldehyde: A precursor used in the synthesis of the target compound.
4,7-Dimethyl-1,4,7-triazonane: Another related compound with similar structural features.
Uniqueness
1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane is unique due to the presence of both pyridin-2-yl groups and the triazonane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
302541-82-8 |
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Molecular Formula |
C19H27N5 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(dipyridin-2-ylmethyl)-4,7-dimethyl-1,4,7-triazonane |
InChI |
InChI=1S/C19H27N5/c1-22-11-12-23(2)14-16-24(15-13-22)19(17-7-3-5-9-20-17)18-8-4-6-10-21-18/h3-10,19H,11-16H2,1-2H3 |
InChI Key |
VIMVCRQBXYUFMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CCN(CC1)C(C2=CC=CC=N2)C3=CC=CC=N3)C |
Origin of Product |
United States |
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